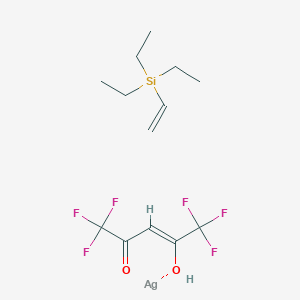
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2(R)-ylmethyl)-1H-Indole Hydr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzenesulfonyl group attached to a vinyl moiety, which is further connected to an indole ring substituted with a 1-methylpyrrolidin-2®-ylmethyl group. The intricate structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation, where the indole reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Vinylation: The vinyl group can be added via a Heck reaction, where the sulfonylated indole reacts with a vinyl halide in the presence of a palladium catalyst.
Attachment of the Pyrrolidine Moiety: The final step involves the alkylation of the indole with 1-methylpyrrolidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the vinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Amines (e.g., methylamine), thiols (e.g., ethanethiol)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl-substituted indole derivatives
Substitution: Amino- or thio-substituted indole derivatives
科学研究应用
5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new organic materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: Depending on its structure, the compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis. For example, it may inhibit key enzymes in the inflammatory pathway, reducing the production of pro-inflammatory cytokines.
相似化合物的比较
Similar Compounds
5-(2-(Benzenesulfonyl)Vinyl)-1H-Indole: Lacks the pyrrolidine moiety, which may result in different biological activity and chemical reactivity.
3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole: Lacks the benzenesulfonyl and vinyl groups, affecting its overall properties and applications.
5-(2-(Benzenesulfonyl)Ethyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole: Similar structure but with an ethyl group instead of a vinyl group, which may alter its reactivity and biological effects.
Uniqueness
The unique combination of the benzenesulfonyl, vinyl, and pyrrolidine moieties in 5-(2-(Benzenesulfonyl)Vinyl)-3-(1-Methylpyrrolidin-2®-ylmethyl)-1H-Indole Hydr contributes to its distinct chemical and biological properties
属性
CAS 编号 |
188113-69-1 |
|---|---|
分子式 |
C22H24N2O2S.BrH |
分子量 |
461.422 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1142984.png)


![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B1143004.png)
![5-Mercapto-[1,2,4]triazolo[4,3-a]pyrimidine-7-sulfonic acid](/img/structure/B1143005.png)
